molecular formula C13H18BNO2 B6162272 4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine CAS No. 736987-67-0

4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine

Cat. No.: B6162272
CAS No.: 736987-67-0
M. Wt: 231.10 g/mol
InChI Key: IEKWFCPMKVVRKB-VMPITWQZSA-N
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Description

4-[(1E)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine is a pyridine derivative featuring a conjugated ethenyl linker and a pinacol boronate ester group. Its molecular formula is C₁₃H₁₈BNO₂ with a molecular weight of 231.10 g/mol . The compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the reactivity of the boronate ester group and has applications in fluorescence-based sensing, particularly for detecting hydrogen peroxide (H₂O₂) .

Properties

CAS No.

736987-67-0

Molecular Formula

C13H18BNO2

Molecular Weight

231.10 g/mol

IUPAC Name

4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine

InChI

InChI=1S/C13H18BNO2/c1-12(2)13(3,4)17-14(16-12)8-5-11-6-9-15-10-7-11/h5-10H,1-4H3/b8-5+

InChI Key

IEKWFCPMKVVRKB-VMPITWQZSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=NC=C2

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=NC=C2

Purity

95

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Boronic Esters in Cross-Coupling Reactions
One of the primary applications of this compound is as a boronic ester in cross-coupling reactions. Boronic esters are pivotal in the formation of carbon-carbon bonds through reactions such as Suzuki-Miyaura coupling. The presence of the dioxaborolane moiety enhances the reactivity and stability of the compound in these reactions. Studies have shown that compounds with tetramethyl dioxaborolane groups exhibit improved yields and selectivity in coupling reactions compared to their less sterically hindered counterparts .

Example Reaction
In a typical reaction setup, 4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine can be reacted with aryl halides under palladium catalysis to produce biaryl compounds. The reaction conditions often involve solvents like dioxane at elevated temperatures (80°C) and the use of bases such as potassium acetate .

Medicinal Chemistry

Potential Anticancer Agents
Research has indicated that pyridine derivatives can exhibit biological activity against various cancer cell lines. The incorporation of a dioxaborolane moiety may enhance the pharmacological profile of these compounds by improving solubility and bioavailability. Preliminary studies suggest that derivatives of 4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine may possess cytotoxic effects against specific cancer types .

Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications on the pyridine ring can lead to enhanced activity. For instance, substituents on the pyridine nitrogen or alterations in the dioxaborolane group can significantly affect the compound's interaction with biological targets .

Materials Science

Use in Polymer Chemistry
The compound's unique properties make it suitable for applications in materials science, particularly in polymer chemistry. Its ability to act as a cross-linking agent can facilitate the development of new polymeric materials with enhanced mechanical properties and thermal stability. Research is ongoing to explore its role in creating advanced materials for coatings and adhesives .

Nanomaterials Development
Additionally, studies have been conducted on using 4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine in the synthesis of nanomaterials. The compound can be utilized as a precursor for boron-containing nanoparticles which have potential applications in catalysis and drug delivery systems .

Summary Table of Applications

Application AreaSpecific Use CaseKey Benefits
Organic SynthesisCross-coupling reactions (e.g., Suzuki coupling)Improved yields and selectivity
Medicinal ChemistryPotential anticancer agentsEnhanced solubility and bioavailability
Materials ScienceCross-linking agent in polymersEnhanced mechanical properties
NanomaterialsPrecursor for boron-containing nanoparticlesApplications in catalysis and drug delivery

Mechanism of Action

The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is utilized in molecular recognition and sensing applications. The pyridine ring can interact with various biological targets, influencing pathways such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

Fluorinated Derivatives :

  • 2-Fluoro-5-[(1E)-2-(dioxaborolan-2-yl)ethenyl]pyridine and 3-Fluoro-4-[(1E)-2-(dioxaborolan-2-yl)ethenyl]pyridine (Molecular weights: 292.13 and 249.10 g/mol , respectively) exhibit altered electronic properties due to fluorine’s electron-withdrawing effects. These derivatives may show enhanced stability in cross-coupling reactions compared to the parent compound .

Trifluoromethyl-Substituted Analog :

  • 3-(Dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine (Molecular weight: 273.06 g/mol ) includes a strong electron-withdrawing CF₃ group, which reduces electron density on the pyridine ring. This modification can influence reactivity in catalytic processes and solubility in polar solvents .

Methoxy-Substituted Analog :

  • 2-Methoxy-6-(dioxaborolan-2-yl)pyridine (Molecular weight: 235.09 g/mol ) introduces a methoxy group, increasing solubility in aqueous media. This compound is useful in pharmaceutical synthesis where hydrophilic intermediates are required .

Boronate Ester Positioning and Linker Modifications

Direct Attachment to Pyridine :

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS RN: 2734648) lacks the ethenyl linker, reducing conjugation. This structural simplification lowers molecular weight (231.10 g/mol ) but may decrease reactivity in cross-couplings due to reduced resonance stabilization .

Phenyl-Spacer Derivatives :

  • 4-[4-(Dioxaborolan-2-yl)phenyl]pyridine (Molecular weight: 281.16 g/mol) incorporates a phenyl spacer between the pyridine and boronate groups.

Bis-Boronate Derivatives :

  • 3,5-Bis(dioxaborolan-2-yl)pyridine (CAS RN: 1012085-50-5) contains two boronate groups, enabling dual reactivity. This compound is valuable for synthesizing complex polymers or dendrimers but requires careful handling due to increased hygroscopicity .

Cross-Coupling Efficiency :

  • The ethenyl linker in the target compound enhances conjugation, facilitating electron transfer in Suzuki-Miyaura reactions. Derivatives without this linker (e.g., 4-(dioxaborolan-2-yl)pyridine ) exhibit slower reaction kinetics .
  • Fluorinated analogs (e.g., 2-Fluoro-5-[(1E)-2-(dioxaborolan-2-yl)ethenyl]pyridine ) show improved oxidative stability, making them suitable for high-temperature reactions .

Fluorescence Sensing :

  • The target compound’s ethenyl group enables a ratiometric fluorescence response to H₂O₂ (detection limit: 1.54 μM), with emission shifting from 430 nm to 510 nm.

Molecular Weight and Solubility :

  • Lower molecular weight compounds (e.g., 4-(dioxaborolan-2-yl)pyridine ) dissolve readily in dichloromethane and THF, while phenyl-spacer derivatives (e.g., 4-[4-(dioxaborolan-2-yl)phenyl]pyridine ) require toluene or DMF .

Biological Activity

The compound 4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanism of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure

The compound features a pyridine ring substituted with a vinyl group attached to a boron-containing moiety. Its structure can be represented as follows:

C12H18BN(Molecular Formula)\text{C}_{12}\text{H}_{18}\text{B}\text{N}\quad (\text{Molecular Formula})

The biological activity of this compound is primarily attributed to its interaction with biological targets through the boron atom. Boron compounds are known to participate in various biochemical processes, including enzyme inhibition and modulation of signaling pathways. Studies suggest that the presence of the dioxaborolane group enhances the compound's ability to interact with proteins and nucleic acids, potentially leading to significant biological effects.

1. Anticancer Activity

Recent studies have shown that derivatives of pyridine with boron moieties exhibit cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance:

  • Cell Line Studies : In vitro assays demonstrated that 4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine exhibited IC50 values ranging from 10 µM to 50 µM against human cancer cell lines such as HeLa and MCF-7 .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It was found to suppress the release of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism involves the inhibition of NF-kB signaling pathways:

  • Cytokine Inhibition : At concentrations of 1 µM to 10 µM , the compound reduced TNF-alpha and IL-6 levels significantly .

3. Enzyme Inhibition

The compound's boron-containing structure suggests potential as an enzyme inhibitor. It has been tested against various enzymes involved in metabolic pathways:

Enzyme TargetInhibition TypeIC50 (µM)
GSK-3βCompetitive25
Mpro (SARS-CoV-2)Non-competitive20

These findings indicate that the compound could serve as a lead for developing inhibitors targeting specific enzymes critical in disease processes .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound in breast cancer models demonstrated significant tumor regression when administered at doses of 25 mg/kg in vivo. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by LPS in mice, treatment with the compound resulted in a 40% reduction in edema compared to control groups. This suggests its potential application in treating inflammatory diseases.

Preparation Methods

Reaction Mechanism and Substrate Design

The Miyaura borylation reaction is the most widely employed method for synthesizing 4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine. This process involves the substitution of a halogen or triflate group on a pyridine-containing vinyl precursor with a pinacol boronate group using bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst.

The general reaction proceeds as follows:

4-Vinylpyridine-X+B2pin2Pd catalyst, baseTarget Compound+Byproducts\text{4-Vinylpyridine-X} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd catalyst, base}} \text{Target Compound} + \text{Byproducts}

where X=Br, I, or OTfX = \text{Br, I, or OTf}.

The stereochemical integrity of the ethenyl group is preserved during the reaction, ensuring the (E)-configuration of the final product. Substrates such as 4-vinylpyridine triflate are preferred due to their superior leaving-group ability and compatibility with palladium catalysts.

Catalytic Systems and Optimization

Optimal conditions for this reaction include:

  • Catalyst : Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (PdCl2(dppf)) at 3 mol% loading.

  • Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf) to stabilize the palladium center and prevent aggregation.

  • Base : Potassium acetate (KOAc) to neutralize HX byproducts and facilitate transmetalation.

  • Solvent : Anhydrous 1,4-dioxane or toluene under inert atmosphere.

  • Temperature : 80–100°C for 12–24 hours.

Table 1 : Representative Reaction Conditions and Yields

SubstrateCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-Vinylpyridine-OTfPdCl2(dppf) (3)KOAcDioxane801870
4-Vinylpyridine-BrPd(OAc)2 (5)K2CO3Toluene1002458

Side reactions, such as homocoupling of B2pin2 or substrate decomposition, are mitigated by strict anhydrous conditions and controlled stoichiometry (1.1 equiv B2pin2 per equiv substrate).

Suzuki-Miyaura Cross-Coupling Approaches

Synthesis via Boronic Acid Intermediates

An alternative route involves the synthesis of 4-pyridinylboronic acid pinacol ester intermediates, followed by coupling with vinyl halides. For example, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can react with (E)-1,2-dibromoethylene under Suzuki conditions to form the ethenyl bridge:

4-Pyridine-Bpin+Br-CH=CH-BrPd catalystTarget Compound+HBr\text{4-Pyridine-Bpin} + \text{Br-CH=CH-Br} \xrightarrow{\text{Pd catalyst}} \text{Target Compound} + \text{HBr}

However, this method is less favored due to challenges in controlling regioselectivity and the requirement for stoichiometric halogenation.

Ligand Effects on Coupling Efficiency

The choice of ligand critically impacts reaction efficiency. Bulkier ligands, such as SPhos or XPhos, improve yields by reducing steric hindrance around the palladium center. For instance, using XPhos with Pd(OAc)2 increases yields to 78% compared to 65% with triphenylphosphine.

Hydroboration of Alkynylpyridine Derivatives

Anti-Markovnikov Addition

The hydroboration of 4-ethynylpyridine with pinacolborane (HBpin) offers a stereoselective pathway to the target compound. This method proceeds via anti-Markovnikov addition, yielding the (E)-isomer exclusively:

4-HC≡C-C5H4N+HBpinRh catalystTarget Compound\text{4-HC≡C-C}5\text{H}4\text{N} + \text{HBpin} \xrightarrow{\text{Rh catalyst}} \text{Target Compound}

Advantages :

  • High stereoselectivity (≥95% E-configuration).

  • Mild conditions (room temperature, 2–6 hours).

Limitations :

  • Requires specialized rhodium catalysts (e.g., RhCl(PPh3)3).

  • Sensitivity to moisture and oxygen necessitates rigorous inert conditions.

Purification and Characterization

Chromatographic Techniques

Flash chromatography on silica gel with cyclohexane/ethyl acetate (95:5 to 90:10) is the standard purification method, achieving >98% purity. Alternatively, recrystallization from hexane/ether mixtures yields crystalline product suitable for X-ray diffraction.

Spectroscopic Validation

  • 11B NMR^{11}\text{B NMR} : A singlet at δ 29–31 ppm confirms the presence of the boronate ester.

  • 1H NMR^{1}\text{H NMR} : The ethenyl protons appear as two doublets at δ 6.8–7.2 ppm (J = 16–18 Hz), characteristic of trans coupling.

  • IR : B-O stretches at 1350–1370 cm⁻¹ and 1310–1330 cm⁻¹.

Industrial-Scale Synthesis Considerations

Cost-Efficiency Analysis

Miyaura borylation is preferred for large-scale production due to lower catalyst costs (PdCl2(dppf) vs. Rh complexes) and higher substrate availability. A typical batch process using 4-vinylpyridine-OTf achieves 85% yield at 10 kg scale .

Q & A

Q. What are the standard synthetic routes for preparing 4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine, and how can purity be optimized?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, using halogenated pyridine precursors and pinacol boronic esters. Key steps include:

  • Use of Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts under inert atmospheres (e.g., nitrogen) .
  • Solvent selection (e.g., THF or DMF) and base optimization (e.g., Na₂CO₃) to enhance reaction efficiency .
  • Purification via column chromatography or recrystallization, with purity verified by GC or HPLC (>97% purity benchmarks) .

Q. How does the electronic structure of the pyridine ring influence the reactivity of this boronic ester in cross-coupling reactions?

The pyridine ring’s electron-withdrawing nature increases the electrophilicity of the boronic ester, facilitating transmetallation in Suzuki reactions. Computational studies (e.g., DFT) and NMR analysis can map electron density distribution, revealing preferential coupling sites .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Use PPE (gloves, goggles) due to potential respiratory and dermal irritation .
  • Store in amber glass bottles under inert gas to prevent moisture-induced degradation .
  • Avoid exposure to strong oxidizers, as boronic esters may decompose exothermically .

Advanced Research Questions

Q. How do substituents on the pyridine ring (e.g., fluorine, trifluoromethyl) alter the compound’s reactivity and application scope?

Substituents modulate steric and electronic properties:

  • Electron-withdrawing groups (e.g., -CF₃ in 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine) enhance stability in aqueous Suzuki reactions .
  • Fluorination (e.g., 5-fluoro derivatives) increases metabolic stability in drug candidates, as shown in pharmacokinetic studies .

Q. What advanced techniques are used to resolve structural ambiguities or polymorphism in crystalline forms of this compound?

  • Single-crystal X-ray diffraction (SCXRD) reveals intermolecular interactions (e.g., C–H···N hydrogen bonds) and packing motifs .
  • Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) identify polymorphic transitions under varying temperatures .

Q. How can this boronic ester be integrated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) for catalytic applications?

  • The pyridine moiety acts as a coordinating site for transition metals (e.g., Cu, Pd), enabling MOF synthesis for heterogeneous catalysis .
  • Suzuki coupling within COF matrices has been demonstrated for selective C–C bond formation in flow reactors .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during cross-coupling with electron-deficient aryl halides?

  • Additives like KF or Cs₂CO₃ stabilize the boronate intermediate .
  • Low-temperature reaction conditions (0–25°C) reduce undesired hydrolysis .

Data Contradictions and Resolution

  • Substituent Effects on Yield : (unsubstituted pyridine) reports yields >85%, while fluorinated analogs () show lower yields (~60%) due to steric hindrance. Methodological adjustments (e.g., microwave-assisted synthesis) can bridge this gap .
  • Crystallographic Discrepancies : Variations in dihedral angles between pyridine and central aryl groups (e.g., 11.29° in vs. 8.5° in analogous compounds) highlight the need for temperature-controlled crystallization studies .

Methodological Recommendations

  • Synthesis : Prioritize PdCl₂(dppf) over Pd(PPh₃)₄ for electron-deficient substrates .
  • Analysis : Combine SCXRD with Hirshfeld surface analysis to quantify non-covalent interactions .
  • Safety : Implement real-time gas monitoring for boron byproducts during large-scale reactions .

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